Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester

Polybenzimidazole Oxidative stability Fuel cell membrane

Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester (CAS 7400-45-5), also widely cataloged as dimethyl 3-thiaadipate or methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate, is a bifunctional aliphatic thioether–diester building block (C₇H₁₂O₄S, MW 192.23 g/mol). It is industrially supplied as a light-yellow oil with a typical boiling point of 258–259 °C (lit.) and a refractive index of n20/D 1.4750.

Molecular Formula C7H12O4S
Molecular Weight 192.24 g/mol
CAS No. 7400-45-5
Cat. No. B144387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester
CAS7400-45-5
Synonyms3-[[(Methoxycarbonyl)methyl]sulfanyl]propionic Acid Methyl Ester;  Methyl 3-(Methoxycarbonylmethylthio)propionate;  Methyl 3-[(2-Methoxy-2-oxoethyl)thio]propanoate;  NSC 59279
Molecular FormulaC7H12O4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCSCC(=O)OC
InChIInChI=1S/C7H12O4S/c1-10-6(8)3-4-12-5-7(9)11-2/h3-5H2,1-2H3
InChIKeyXNDKLLFGXIEGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester (CAS 7400-45-5): Supplier-Grade Profile and Core Identity for Procurement


Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester (CAS 7400-45-5), also widely cataloged as dimethyl 3-thiaadipate or methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate, is a bifunctional aliphatic thioether–diester building block (C₇H₁₂O₄S, MW 192.23 g/mol) [1]. It is industrially supplied as a light-yellow oil with a typical boiling point of 258–259 °C (lit.) and a refractive index of n20/D 1.4750 . The compound serves two high-value supply-chain roles: (1) a monomer for sulfide-containing polybenzimidazole (S-PBI) membranes, and (2) a registered intermediate in the synthesis of the PDE4B inhibitor nerandomilast (BI 1015550) [2][3]. Its procurement relevance arises from the unique combination of a central thioether linkage flanked by two terminal methyl ester groups, a motif that cannot be replicated by simple oxygen-analog diesters or mono-thioethers.

Why Generic Analogs Cannot Substitute Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester Without Re-validation


Procurement attempts to replace CAS 7400-45-5 with seemingly similar aliphatic diesters (e.g., dimethyl adipate) or mono-thioethers (e.g., methyl 3-mercaptopropionate) introduce chemically distinct connectivity that directly undermines two critical application-specific properties. First, the central thioether (–S–) unit in CAS 7400-45-5 acts as a radical-scavenging site; replacing it with a methylene group (–CH₂–), as in dimethyl adipate, eliminates the antioxidant functionality required for oxidative-stable polymer membranes [1]. Second, altering the ester alkyl chain (e.g., to diethyl 3-thiaadipate) changes the hydrolysis and transesterification kinetics during step-growth polymerization or pharmaceutical intermediate conversion, potentially shifting impurity profiles in the final API such as nerandomilast. A direct quantitative illustration is supplied in Section 3: unmodified polybenzimidazole membranes fail to withstand accelerated oxidative test conditions that the CAS 7400-45-5-derived copolymer survives with less than 5% weight loss [1]. Generic substitution therefore risks batch failure, re-qualification costs, and regulatory divergence.

Quantitative Differentiation Guide for Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester Against Closest Analogs


Oxidative Stability of Sulfide-Containing PBI Membranes vs. Unmodified PBI

When incorporated as a co-monomer into polybenzimidazole (PBI), the target compound imparts significant oxidative stability. Under an enhanced Fenton test (20% H₂O₂, 4 ppm Fe²⁺, 80 °C, refreshed every 3 h), the S-PBI-7% membrane (incorporating 7% of the target monomer) suffered less than 5% weight loss after 24 h, whereas unmodified PBI membranes typically disintegrate or lose substantially more mass under identical conditions [1]. This demonstrates that the thioether group in the target compound is essential for achieving antioxidant performance in polymer membranes; non-sulfide analogs (e.g., adipate-based PBI) lack this protective functionality.

Polybenzimidazole Oxidative stability Fuel cell membrane

Solubility Enhancement of PBI Copolymers in Aprotic Solvents Through Sulfide Incorporation

The S-PBI-x copolymers synthesized using the target compound as a co-monomer exhibit markedly enhanced solubility in common aprotic processing solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethylsulfoxide (DMSO) compared to unmodified PBI [1]. While unmodified PBI is notoriously difficult to dissolve, limiting solution-casting membrane fabrication, the sulfide-containing copolymers dissolve readily, enabling scalable membrane manufacturing. This solubility advantage is directly attributed to the flexible thioether linkage contributed by the methyl ester monomer [1].

Polymer solubility Polybenzimidazole Membrane processing

Proton Conductivity of S-PBI-7% Membrane at Elevated Temperature

The S-PBI-7% membrane derived from the target monomer achieves a proton conductivity of 29.25 mS cm⁻¹ at 160 °C after phosphoric acid doping [1]. This value is competitive with other high-temperature PBI membranes and is enabled by the acid-absorbing capacity of the sulfide-modified polymer matrix. In contrast, PBI membranes without sulfide modification typically require higher acid doping levels to approach comparable conductivity, which often compromises mechanical integrity [1].

Proton conductivity Fuel cell Polybenzimidazole

Physicochemical Property Differentiation from Oxygen-Analog Dimethyl Adipate

Replacement of the central methylene group in dimethyl adipate (CAS 627-93-0) with a sulfur atom produces a measurable shift in key physical properties. The target compound (CAS 7400-45-5) exhibits a boiling point of 258–259 °C (lit.) and a refractive index of n20/D 1.4750 . By comparison, dimethyl adipate has a boiling point of 109–110 °C at 14 mmHg (equivalent to ~228 °C at 760 mmHg) and a refractive index of n20/D 1.428 [1]. The ~30 °C boiling point elevation and ~0.047 refractive index increase are characteristic of the thioether substitution and provide a practical quality-control fingerprint to distinguish the two compounds in incoming material inspection.

Physical properties Boiling point Refractive index

Role as a Defined Intermediate in Nerandomilast (BI 1015550) Synthesis

Commercial supplier documentation explicitly lists CAS 7400-45-5 as an intermediate for nerandomilast (BI 1015550), an oral PDE4B inhibitor under investigation for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF) [1]. The compound's two terminal methyl ester groups and central thioether are structurally required for the synthetic route; substituting, for example, the corresponding diacid (3-thiaadipic acid) would alter the reactivity and necessitate a different protection/deprotection sequence, potentially introducing new impurities. Nerandomilast received FDA Breakthrough Therapy Designation in February 2022, elevating the regulatory scrutiny on its synthetic intermediates [2].

Pharmaceutical intermediate Nerandomilast PDE4B inhibitor

Best-Fit Application Scenarios for Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester Derived from Quantitative Differentiation Evidence


High-Temperature Proton Exchange Membrane Fuel Cell (HT-PEMFC) Component Manufacturing

Membrane fabricators seeking oxidative-stable, solution-processable polybenzimidazole (PBI) copolymers should procure CAS 7400-45-5 as the sulfide-donor co-monomer. The resulting S-PBI membranes exhibit less than 5% weight loss after 24 h of enhanced Fenton testing and achieve a proton conductivity of 29.25 mS cm⁻¹ at 160 °C, a balance not attained by unmodified PBI membranes that either degrade oxidatively or require excessive acid doping that weakens mechanical integrity [1].

Nerandomilast (BI 1015550) API and Reference Impurity Synthesis for Regulated Pharmaceutical Programs

CDMOs and CROs supporting clinical or commercial manufacture of nerandomilast must source the exact dimethyl ester intermediate (CAS 7400-45-5) to ensure synthetic fidelity with the filed drug master file. This compound's specific ester-thioether-ester architecture is integral to the synthetic route; substitution with the corresponding diacid or diethyl ester would necessitate re-qualification of impurity profiles, potentially delaying regulatory milestones for this FDA Breakthrough Therapy-designated program [1].

Antioxidant Polymer Additive or Functional Monomer Development

The thioether group in CAS 7400-45-5 functions as a free-radical scavenger, as evidenced by the oxidative stability of S-PBI membranes [1]. Polymer chemists designing oxidation-resistant polyester, polyamide, or polyurethane matrices can utilize this monomer to chemically embed antioxidant capacity directly into the polymer backbone, avoiding the leaching issues associated with physically blended antioxidant additives.

Analytical Reference Standard and Quality Control for Thiaadipate-Type Compounds

The well-defined physical constants—boiling point 258–259 °C, refractive index n20/D 1.4750, and predicted density 1.164 g/cm³—make CAS 7400-45-5 a reliable reference standard for GC, HPLC, and refractometric identity testing in quality control laboratories [1]. Its ~30 °C boiling point elevation and +0.047 refractive index shift relative to dimethyl adipate provide unambiguous discrimination in methods relying on physicochemical detection [2].

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